Home > Products > Building Blocks P1608 > Src Inhibitor 1
Src Inhibitor 1 - 179248-59-0

Src Inhibitor 1

Catalog Number: EVT-282650
CAS Number: 179248-59-0
Molecular Formula: C22H19N3O3
Molecular Weight: 373.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Src Inhibitor 1 is a potent and selective cell-permeable inhibitor of Src family kinases. It is widely employed in scientific research to investigate the role of Src kinases in various cellular processes. [, , , , , , , , , , , , ] Src kinases are a family of non-receptor tyrosine kinases involved in regulating cell proliferation, differentiation, survival, migration, and angiogenesis. [, , , ] Their dysregulation is implicated in the development and progression of various diseases, including cancer. [, , , ] Src Inhibitor 1 is instrumental in dissecting the complex signaling pathways involving Src kinases and identifying their therapeutic potential.

Overview

Src Kinase Inhibitor I is a compound designed to inhibit the activity of Src family kinases, which are a group of non-receptor protein-tyrosine kinases involved in various cellular processes, including growth, differentiation, and survival. Dysregulation of these kinases is associated with several diseases, particularly cancer, making them significant therapeutic targets. Src Kinase Inhibitor I specifically targets the Src kinase, which plays a critical role in signaling pathways that promote tumor progression and metastasis.

Source and Classification

Src Kinase Inhibitor I is classified as a small molecule inhibitor. It is derived from a series of synthetic compounds that have been developed to selectively inhibit Src kinase activity. The compound is often evaluated in preclinical studies for its efficacy against various cancer cell lines and its potential therapeutic applications in oncology.

Synthesis Analysis

The synthesis of Src Kinase Inhibitor I typically involves multi-step organic reactions. One common method includes the use of an initial precursor that undergoes various transformations such as halogenation, nucleophilic substitution, and coupling reactions to form the final inhibitor compound. For example, derivatives of quinoline or aniline structures are often synthesized using techniques like:

  • Heck Coupling: This reaction is employed to introduce vinyl or aryl groups into the compound structure.
  • Bromination: A halogenation step to introduce bromine atoms that can be further substituted with other functional groups.

Specific synthesis routes may vary depending on the desired chemical modifications to enhance potency and selectivity against Src kinase.

Molecular Structure Analysis

Src Kinase Inhibitor I typically features a complex molecular structure characterized by multiple functional groups that facilitate binding to the active site of Src kinase. The general structure often includes:

  • Aromatic Rings: These contribute to the hydrophobic interactions necessary for binding.
  • Functional Groups: Such as amines or carbonitriles that can participate in hydrogen bonding or ionic interactions with the kinase.

The molecular weight and specific structural data vary depending on the exact derivative being studied. For example, compounds like 7-ethenyl-4-anilino-3-quinolinecarbonitrile exhibit significant Src inhibitory activity with specific IC50 values indicating their potency.

Chemical Reactions Analysis

Chemical reactions involved in synthesizing Src Kinase Inhibitor I include:

  1. Nucleophilic Substitution Reactions: Used to introduce various substituents at specific positions on the aromatic rings.
  2. Coupling Reactions: Such as Suzuki or Heck reactions to form carbon-carbon bonds between different aromatic systems.
  3. Hydrolysis: To convert esters or other derivatives into more active forms of the inhibitor.

These reactions are typically carried out under controlled conditions using solvents and catalysts that optimize yield and purity.

Mechanism of Action

The mechanism of action for Src Kinase Inhibitor I involves competitive inhibition of the ATP-binding site within the Src kinase catalytic domain. By binding to this site, the inhibitor prevents ATP from interacting with the kinase, thereby blocking phosphorylation events that lead to downstream signaling pathways associated with cell proliferation and survival. This inhibition can result in reduced tumor growth and metastasis in cancer models.

Key Steps in Mechanism:

  • Binding: The inhibitor binds to the ATP-binding pocket of Src kinase.
  • Conformational Change: This binding induces a conformational change that stabilizes the inactive form of the kinase.
  • Inhibition of Phosphorylation: Consequently, this prevents substrate phosphorylation, disrupting signaling cascades essential for tumorigenesis.
Physical and Chemical Properties Analysis

Src Kinase Inhibitor I exhibits several physical and chemical properties that influence its biological activity:

  • Solubility: The solubility varies based on functional groups present; polar groups enhance solubility in aqueous environments.
  • Stability: Stability under physiological conditions is crucial for effective therapeutic use; degradation products should not exhibit toxic effects.
  • LogP Value: A measure of lipophilicity that affects membrane permeability; ideal inhibitors balance hydrophilicity and lipophilicity for optimal bioavailability.

Data regarding these properties are essential for understanding how modifications can enhance efficacy and reduce side effects.

Applications

Src Kinase Inhibitor I has significant applications in scientific research and therapeutic development:

  • Cancer Research: It is extensively used in preclinical studies to evaluate its effectiveness against various cancer cell lines.
  • Drug Development: As a lead compound, it serves as a basis for developing more selective inhibitors targeting specific cancer types.
  • Mechanistic Studies: The compound aids in elucidating the role of Src kinase in cellular signaling pathways related to cancer progression.
Introduction to Src Kinase and Its Role in Cellular Signaling

Src kinase, a non-receptor tyrosine kinase encoded by the SRC proto-oncogene, serves as a pivotal regulator of cellular homeostasis. It integrates signals from growth factors, integrins, and cytokine receptors to modulate processes including proliferation, adhesion, motility, and survival [1] [4]. Structurally, Src contains several functional domains: an N-terminal myristoylation site for membrane localization, SH3 and SH2 domains for protein-protein interactions, a kinase domain (SH1) for catalytic activity, and a C-terminal inhibitory phosphorylation site (Tyr530) [4] [7]. In its inactive state, phosphorylation of Tyr530 induces intramolecular binding to the SH2 domain, locking the kinase in a closed conformation. Dephosphorylation of Tyr530—or phosphorylation of Tyr419 in the activation loop—induces an "open" configuration, enabling substrate access and catalytic activity [4] [9]. Dysregulation of this activation mechanism, through overexpression, mutations, or aberrant upstream signaling, drives oncogenesis.

Src Kinase in Oncogenic Signaling Pathways

Role in Epithelial-to-Mesenchymal Transition (EMT) and Metastasis

Src kinase acts as a master regulator of EMT, a process essential for tumor invasion and distant metastasis. It phosphorylates key adhesion molecules like E-cadherin and β-catenin, disrupting adherens junctions and promoting cytoskeletal reorganization [1] [7]. Additionally, Src upregulates matrix metalloproteinases (MMPs) via STAT3 and FAK signaling. For example, in rheumatoid arthritis synovial fibroblasts (a model for invasive cells), Src inhibition with dasatinib suppressed IL-1β-induced MMP-1, MMP-3, and MMP-13 production by >60% [6]. This enzymatic degradation of the extracellular matrix facilitates tumor cell dissemination. Preclinical studies in breast cancer models confirm that Src inhibition reduces metastatic burden by blocking EMT transcription factors (e.g., Twist, Snail) and MMP activity [7].

Table 1: Src-Mediated Effectors in EMT and Metastasis

Molecular TargetBiological EffectDownstream Consequence
E-cadherinPhosphorylation & internalizationLoss of cell-cell adhesion
MMP-1/3/13Transcriptional upregulation via STAT3ECM degradation
FAKPhosphorylation at Tyr397Focal adhesion disassembly
Twist/SnailTranscriptional activationMesenchymal gene program induction

Regulation of Angiogenesis and Tumor Microenvironment

Src drives tumor angiogenesis by modulating vascular endothelial growth factor (VEGF) signaling and hypoxia responses. In endothelial cells, Src phosphorylates VEGFR2, amplifying VEGF-induced proliferation and tubule formation [8] [9]. Concurrently, Src stabilizes HIF-1α under hypoxia, enhancing VEGF transcription via STAT3 activation [1] [9]. In osteoclasts, Src regulates RANK ligand (RANKL)-mediated bone resorption, creating a metastatic niche for cancers like breast and prostate carcinoma [8]. Preclinical studies demonstrate that Src inhibitors (e.g., bosutinib) reduce microvessel density in tumor xenografts by >50%, confirming anti-angiogenic efficacy [9].

Crosstalk with Growth Factor Receptors (EGFR, HER2, VEGFR)

Src directly interacts with receptor tyrosine kinases (RTKs), creating bidirectional signaling loops that amplify oncogenicity. It phosphorylates EGFR at Tyr845 and Tyr1101, stabilizing receptor dimers and enhancing kinase activity [7] [10]. In HER2+ breast cancer, Src cooperates with HER2 to activate the mTOR-Ezh2 axis, driving metastasis and trastuzumab resistance [7]. Similarly, VEGF-induced VEGFR2 activation requires Src to recruit STAT3 and focal adhesion kinases (FAK) [9]. This crosstalk enables signaling redundancy: when EGFR is inhibited, Src maintains downstream PI3K/Akt and MAPK pathway activation, sustaining tumor survival [10].

Src Kinase as a Therapeutic Target in Solid Tumors

Preclinical Evidence for Src Inhibition in Tumor Growth Suppression

Src inhibitors suppress tumor progression through cytostatic and anti-metastatic mechanisms. Dasatinib (a multi-kinase inhibitor targeting Src/ABL) inhibited migration and invasion in 90% of prostate cancer cell lines by blocking FAK/paxillin signaling [8] [9]. In triple-negative breast cancer (TNBC), dasatinib reduced tumor growth by 70% in xenograft models, correlating with reduced moesin and caveolin-1 expression [8] [7]. Notably, Src inhibition synergizes with conventional therapies:

  • With chemotherapy: Dasatinib enhanced paclitaxel efficacy in lung adenocarcinoma by suppressing survival pathways [10].
  • With EGFR/HER2 inhibitors: Combined Src and HER2 blockade eradicated trastuzumab-resistant tumors in vivo [7].

Table 2: Preclinical Efficacy of Src Inhibitors in Solid Tumors

Cancer TypeModel SystemKey Findings
Breast (TNBC)Cell line panel (n=39)Dasatinib IC50 correlated with basal subtype genes (moesin, caveolin-1)
ProstateOrthotopic mouse modelDasatinib reduced lymph node metastasis by 80%
ColorectalLiver metastasis modelSrc siRNA decreased metastatic burden by 65%
Rheumatoid ArthritisHuman FLS culturesDasatinib blocked MMP-1/3/13 production [6]

Challenges in Clinical Translation for Solid Cancers

Despite robust preclinical data, Src inhibitors show limited single-agent activity in solid tumors due to:

  • Tumor Heterogeneity: Only subsets of patients (e.g., TNBC with high Src activity) respond.
  • Compensatory Pathways: Feedback activation of PI3K/mTOR or RTKs bypasses Src blockade [4] [9].
  • Biomarker Gaps: No validated predictive biomarkers exist beyond phospho-Src levels.
  • Kinase Selectivity Issues: Most inhibitors (e.g., dasatinib, bosutinib) target multiple kinases (ABL, KIT, PDGFR), obscuring Src-specific effects [4] [9].

Clinical trials highlight these challenges: A phase II study of dasatinib in castration-resistant prostate cancer showed no overall survival benefit, though bone biomarker (NTx) suppression indicated target engagement [9]. Similarly, saracatinib (AZD0530) failed to improve progression-free survival in unselected ovarian cancer patients [9]. Current strategies to overcome resistance include:

  • Rational Combinations: Src + EGFR inhibitors in NSCLC (e.g., dasatinib + erlotinib) [10].
  • Biomarker-Driven Trials: Selection based on Src activity or EMT gene signatures.
  • Next-Gen Inhibitors: ATP-noncompetitive agents targeting unique Src conformations [4].

Table 3: Clinical Trial Outcomes of Src Inhibitors in Solid Tumors

AgentTumor TypePhaseOutcomeChallenge Identified
DasatinibCastration-resistant prostate cancerIINo OS benefit; reduced bone turnover markersRedundant survival pathways
SaracatinibOvarian cancerIINo PFS improvementLack of biomarker selection
BosutinibTNBCII5% partial response rateTumor heterogeneity

Properties

CAS Number

179248-59-0

Product Name

Src Kinase Inhibitor I

IUPAC Name

6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C22H19N3O3/c1-26-20-12-18-19(13-21(20)27-2)23-14-24-22(18)25-15-8-10-17(11-9-15)28-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,23,24,25)

InChI Key

DMWVGXGXHPOEPT-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC

Solubility

Soluble in DMSO

Synonyms

Src I1; Src I-1; SrcI1.

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.